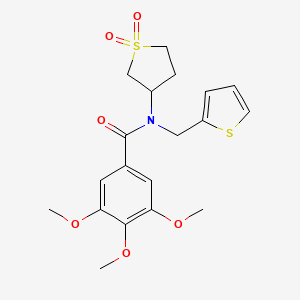

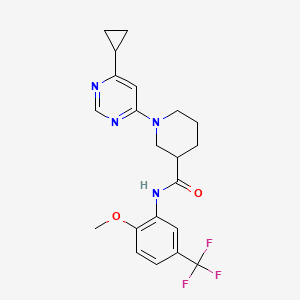

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide” is a chemical compound that holds immense potential for scientific research due to its diverse applications in various fields1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound is not readily available in the sources I found.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources.Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

- The synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization demonstrates the versatility of thiourea derivatives in chemical synthesis, showcasing a method to produce various compounds under mild conditions (Wang et al., 2008).

- TEMPO-catalyzed electrochemical C–H thiolation further highlights the chemical utility of thioamide derivatives in synthesizing benzothiazoles and thiazolopyridines, which are significant in pharmaceuticals and organic materials (Qian et al., 2017).

Anticancer and Antimicrobial Applications

- The design and synthesis of substituted benzamides, including trimethoxy phenyl derivatives, have been evaluated for their anticancer activity against several cancer cell lines, showing moderate to excellent activity and highlighting their potential as therapeutic agents (Ravinaik et al., 2021).

- Some benzothiazole derivatives are synthesized for antimicrobial activity, demonstrating significant effects against various bacterial and fungal strains, underscoring the potential of benzothiazole and thiazolopyridine derivatives in addressing antimicrobial resistance (Bikobo et al., 2017).

Material Science and Chemical Reactions

- The development of benzothiazole and thiourea derivatives for material science applications, such as novel organic materials with specific chemical properties, is showcased by the synthesis of various benzothiazole derivatives with potential applications in organic electronics and photonics (Saeed et al., 2010).

Pharmacokinetic Characterization

- The pharmacokinetic characterization of benzamide derivatives, evaluating their absorption, distribution, metabolism, and excretion (ADME) properties, supports the development of compounds with optimized bioavailability for therapeutic applications. Studies such as the discovery and evaluation of selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) demonstrate the importance of pharmacokinetic studies in the development of orally active anticancer drugs (Borzilleri et al., 2006).

Safety And Hazards

There’s no specific information available on the safety and hazards associated with this compound.

Orientations Futures

The future directions of research involving this compound are not specified in the available sources.

Please note that this is a very specific and technical query, and the information available online might be limited. For a comprehensive analysis, you might want to consider academic databases or scientific literature. Always ensure to handle chemicals with appropriate safety measures and under expert guidance.

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6S2/c1-24-16-9-13(10-17(25-2)18(16)26-3)19(21)20(11-15-5-4-7-27-15)14-6-8-28(22,23)12-14/h4-5,7,9-10,14H,6,8,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZQIGXJDRXDNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetamide](/img/structure/B2375812.png)

![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)

![2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid](/img/structure/B2375818.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)

![N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2375822.png)

![1,6-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2375823.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide](/img/structure/B2375829.png)

![N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2375830.png)